1-(3-Fluoropyridin-2-yl)ethanol
Overview
Description
1-(3-Fluoropyridin-2-yl)ethanol is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemosensor Development : 1-(3-Fluoropyridin-2-yl)ethanol is explored in the creation of chemosensors. For instance, a compound related to this compound was used as a selective chemosensor for Eu3+, indicating potential applications in environmental and medical detection of Eu3+ (Chen Qiu, 2012).
Crystallography and Compound Formation : Studies have been conducted on compounds structurally similar to this compound. The X-ray crystal structures of such compounds provide insights into their molecular configurations and potential applications in crystallography and material science (M. Percino et al., 2008).
Sensitization of Lanthanide(III) Ions : Research involving derivatives of this compound has shown its use in sensitizing visible and NIR emitting lanthanide(III) ions. This has implications in developing dinuclear complexes for applications in materials science (B. Casanovas et al., 2019).
Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for antimicrobial activities. This indicates its potential use in developing new antimicrobial agents (M. Mannam et al., 2020).
Enantioselective Synthesis and Pharmaceutical Applications : The enantioselective synthesis of compounds related to this compound is crucial in pharmaceutical research, particularly for developing drugs for HIV infection and Alzheimer's disease (2022).
Monitoring Zn2+ Concentrations : Research has been conducted on the use of chemosensors, similar to this compound derivatives, for monitoring Zn2+ concentrations in living cells and aqueous solutions, indicating potential biomedical applications (G. Park et al., 2015).
Future Directions
Mechanism of Action
Mode of Action
It’s worth noting that related compounds, such as pyrimidinamine derivatives, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in cells, leading to cell death.
Biochemical Pathways
Based on its similarity to pyrimidinamine derivatives, it may interfere with the electron transport chain in mitochondria, disrupting atp production and leading to cell death .
Result of Action
If it acts similarly to pyrimidinamine derivatives, it could lead to cell death by disrupting energy production .
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXJHLSFAQVXJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40520590 | |
Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40520590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87674-14-4 | |
Record name | 3-Fluoro-α-methyl-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87674-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40520590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-fluoropyridin-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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